

PFK-015: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977

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This guide provides a detailed comparison of the kinase selectivity profile of **PFK-015**, a small molecule inhibitor targeting cancer metabolism. We will delve into its performance against its primary target and other kinases, compare it with its parent compound, and provide the experimental context for these findings.

PFK-015 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a crucial role in regulating glycolysis.^{[1][2]} Given that many cancer cells exhibit a high glycolytic rate (the Warburg effect), targeting enzymes like PFKFB3 has become a promising strategy in oncology research.^[3] **PFK-015** was developed as a derivative of an earlier PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), with improved selectivity and effectiveness.^[4]

Kinase Selectivity Profile of PFK-015

The inhibitory activity of **PFK-015** is highly specific for PFKFB3. Various studies have reported its half-maximal inhibitory concentration (IC₅₀) against PFKFB3, highlighting its potency.

Target	Reported IC50	Assay Type
PFKFB3	207 nM	Cell-free recombinant protein assay[1][2]
PFKFB3	110 nM	Recombinant protein assay[5]
PFKFB3	20 nM	In-cell activity assay[5]

Notably, **PFK-015** has been shown to be selective for PFKFB3 when tested against a panel of 96 other kinases.[6] This high degree of selectivity is a significant improvement over its predecessor, 3PO. Unlike 3PO, **PFK-015** does not demonstrate inhibitory activity against other key glycolysis-related enzymes, such as phosphofructokinase 1 (PFK-1) or hexokinases.[4]

Comparison with an Alternative Inhibitor: 3PO

PFK-015 was developed to overcome the limitations of 3PO, which included poor solubility and less selective inhibition.[4]

Feature	PFK-015	3PO
Primary Target	PFKFB3	PFKFB3
Inhibitory Effectiveness	~100-fold more effective than 3PO[4]	Baseline
Selectivity	Highly selective; does not inhibit PFK-1 or hexokinases[4]	Poor inhibitive selectivity[4]
Solubility	Improved properties	Poor solubility[4]

Experimental Protocols

The data presented in this guide are derived from established biochemical and cell-based assays.

Recombinant PFKFB3 Kinase Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of PFKFB3.

- Objective: To determine the IC₅₀ value of an inhibitor against purified PFKFB3 enzyme.
- Methodology:
 - Recombinant human PFKFB3 protein (e.g., 13 ng) is incubated in a reaction mixture.[1]
 - The reaction mix contains 10 µmol/L ATP, 10 µmol/L Fructose-6-Phosphate (F6P), and the test compound (**PFK-015**) or a vehicle control (DMSO).[1]
 - The reaction is allowed to proceed for 1 hour at room temperature.[1]
 - Kinase activity is quantified using a suitable detection method, such as the Adapta™ Universal Kinase Assay, which measures the amount of ADP produced.[1] Luminescence or fluorescence-based readouts are common in modern kinase assays.[7]

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to assess the cytotoxic effects of **PFK-015** on cancer cell lines.

- Objective: To determine the concentration of **PFK-015** that reduces the number of viable cells.
- Methodology:
 - Cancer cells (e.g., Jurkat T-cell leukemia, H522 lung adenocarcinoma) are seeded in culture plates.[1][8]
 - Cells are treated with increasing concentrations of **PFK-015** or a vehicle control for a specified duration (e.g., 24-48 hours).[1][8]
 - Following incubation, cells are collected and stained with Trypan Blue (e.g., 20% solution). [1]
 - Viable cells, which exclude the dye, are counted using a hemocytometer.[1][8] The experiment is typically conducted in triplicate to ensure accuracy.[1]

Visualizing Mechanisms and Workflows

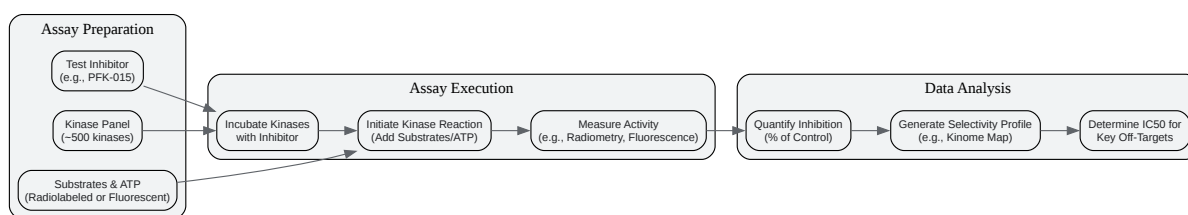
Signaling Pathway of PFK-015 Action

PFK-015 primarily functions by inhibiting the canonical glycolytic pathway. However, recent studies have revealed a non-canonical role in regulating the immune checkpoint protein PD-L1.

Caption: Mechanism of action for **PFK-015** in glycolysis and PD-L1 regulation.

General Workflow for Kinase Selectivity Profiling

Determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases.



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Caption: Standardized workflow for determining the selectivity of a kinase inhibitor.

In summary, **PFK-015** is a highly potent and selective inhibitor of PFKFB3, representing a significant advancement over earlier compounds like 3PO. Its specificity minimizes off-target effects on other glycolytic enzymes, making it a valuable tool for studying the role of PFKFB3 in cancer metabolism and other diseases. The recent discovery of its role in modulating PD-L1 expression via a HIF-1 α dependent mechanism further broadens its research applications, particularly in the field of immuno-oncology.^{[4][9][10]}

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